

2-Amino-6-(trifluoromethyl)benzonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-(trifluoromethyl)benzonitrile

Cat. No.: B1291515

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-6-(trifluoromethyl)benzonitrile**, a key fluorinated building block in modern organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthetic considerations, and significant applications, particularly in the development of therapeutic agents.

Chemical Identity and Structure

2-Amino-6-(trifluoromethyl)benzonitrile is an aromatic organic compound featuring a benzene ring substituted with an amino ($-NH_2$) group, a nitrile ($-C\equiv N$) group, and a trifluoromethyl ($-CF_3$) group. The strategic ortho-positioning of the amino and nitrile functionalities makes it a valuable precursor for synthesizing various heterocyclic systems.

- IUPAC Name: **2-amino-6-(trifluoromethyl)benzonitrile**
- CAS Number: 58458-11-0
- Molecular Formula: $C_8H_5F_3N_2$

Chemical Structure:

Figure 1: Chemical structure of **2-Amino-6-(trifluoromethyl)benzonitrile**.

Physicochemical Properties

The integration of the trifluoromethyl group significantly influences the compound's properties, enhancing lipophilicity and metabolic stability, which are desirable traits in drug design.^[1] A summary of its key properties is presented below.

Property	Value	Source(s)
Molecular Weight	186.13 g/mol	[2][3]
Appearance	Solid	[4]
Boiling Point	284.0 ± 40.0 °C (Predicted)	[3]
Density	1.37 ± 0.1 g/cm ³ (Predicted)	[3]
Purity	≥98%	[4]
Storage Conditions	Keep in dark place, inert atmosphere, 2-8°C	[4]
InChI Key	HKKKKTUZACXWLU-UHFFFAOYSA-N	[4]
MDL Number	MFCD08741381	

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Amino-6-(trifluoromethyl)benzonitrile** is not readily available in publicly accessible literature. However, a plausible synthetic route can be proposed based on methods for analogous compounds, such as the synthesis of 2-amino-6-fluorobenzonitrile via ammonolysis.

Hypothetical Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This proposed method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-Fluoro-6-(trifluoromethyl)benzonitrile, with ammonia. Note: This protocol is conceptual and would require optimization and verification by a qualified synthetic chemist.

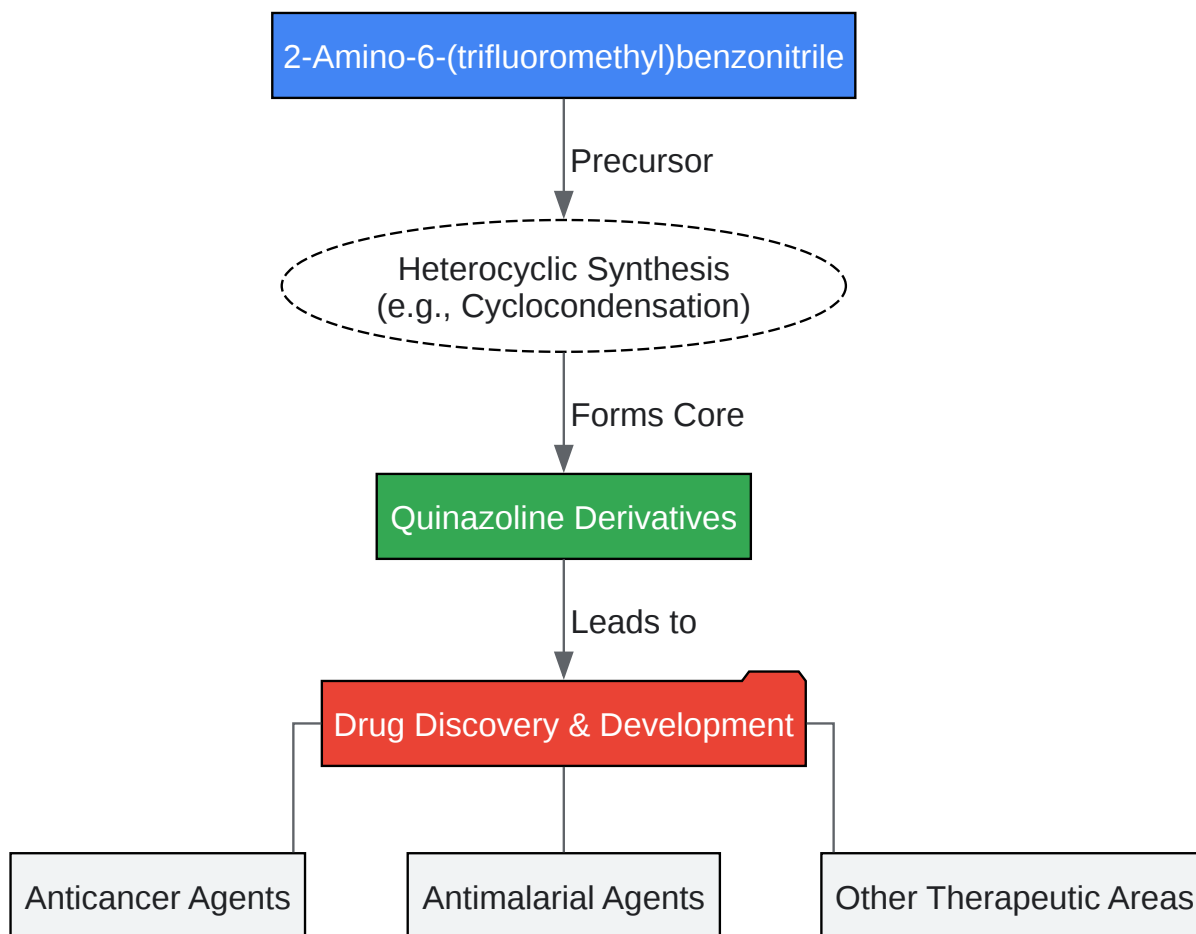
- **Reaction Setup:** A solution of 2-Fluoro-6-(trifluoromethyl)benzonitrile (1 equivalent) is prepared in a suitable solvent, such as ethanol, within a high-pressure sealed reaction vessel.
- **Ammonolysis:** The solution is saturated with ammonia gas at a low temperature (e.g., 0°C).
- **Heating:** The sealed vessel is heated to a specified temperature (e.g., 140°C) for several hours to facilitate the substitution of the fluorine atom with an amino group. The reaction progress should be monitored using an appropriate technique like TLC or GC-MS.
- **Workup and Isolation:** After the reaction is complete, the vessel is cooled to room temperature. The solvent is removed under reduced pressure.
- **Purification:** The resulting crude product is then purified. This may involve adding water to precipitate the solid product, followed by collection via filtration. Recrystallization from an appropriate solvent system (e.g., benzene or an ethanol/water mixture) would be performed to yield the purified **2-Amino-6-(trifluoromethyl)benzonitrile**.

This approach is analogous to the documented synthesis of 2-amino-6-fluorobenzonitrile from 2,6-difluorobenzonitrile.^[4]

Applications in Drug Discovery and Development

2-Amino-6-(trifluoromethyl)benzonitrile serves as a crucial intermediate in the pharmaceutical and agrochemical industries. Its primary utility lies in its role as a precursor for complex heterocyclic structures.^[1]

Synthesis of Quinazolines: The ortho-disposition of the amino and nitrile groups makes this compound an ideal starting material for the synthesis of quinazolines.^[1] Quinazolines are a class of bicyclic heterocycles that form the core structure of numerous biologically active compounds, including several anticancer and antimalarial agents.^[1] The trifluoromethyl group is often incorporated into drug candidates to block metabolic oxidation, thereby improving the molecule's half-life and bioavailability.^[1]



[Click to download full resolution via product page](#)

Figure 2: Synthetic utility of 2-Amino-6-(trifluoromethyl)benzonitrile.

Safety and Handling

For safe handling, standard laboratory procedures should be followed. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Amino-6-(trifluoromethyl)benzonitrile is a high-value chemical intermediate with significant applications in medicinal chemistry and drug development. Its unique structure, characterized by the presence of trifluoromethyl, amino, and nitrile groups, provides a versatile platform for the synthesis of complex, biologically active molecules, most notably quinazoline-based therapeutics. While detailed public synthesis protocols are scarce, its preparation can be logically inferred from established methodologies for similar fluorinated aromatics. Its role as a key building block underscores the continuing importance of fluorinated compounds in the innovation of new pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. ossila.com [ossila.com]
- To cite this document: BenchChem. [2-Amino-6-(trifluoromethyl)benzonitrile chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291515#2-amino-6-trifluoromethyl-benzonitrile-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com